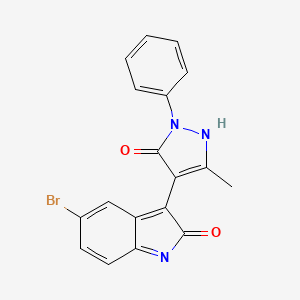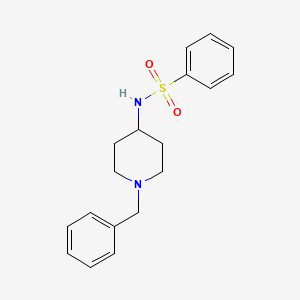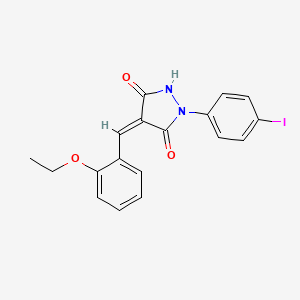![molecular formula C14H7ClN2O5S B3484627 5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3484627.png)
5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione, commonly known as CNF or CNF-2, is a chemical compound with potential applications in various fields of research. It is a yellow crystalline powder with a molecular weight of 357.78 g/mol. CNF is a thiazolidinedione derivative, which has been synthesized by various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of CNF is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. CNF has also been found to inhibit the activity of RNA polymerase, which is involved in transcription. These inhibitory effects may contribute to the antitumor and antiviral properties of CNF.
Biochemical and Physiological Effects:
CNF has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism. CNF has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This may contribute to its antitumor activity. In addition, CNF has been found to modulate the immune response and inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
CNF has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in high yields. It has also been shown to have low toxicity and is relatively easy to handle. However, CNF has some limitations, including its poor solubility in water and some organic solvents. This may limit its use in certain experiments. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on CNF. One area of interest is its potential use as a chemotherapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential use as an antiviral and antibacterial agent. The development of new synthetic methods for CNF may also be of interest, as well as the optimization of existing methods for higher yields. Overall, CNF has shown promising results in scientific research and has the potential for various applications in the future.
Applications De Recherche Scientifique
CNF has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antitumor, antiviral, and antimicrobial properties. In cancer research, CNF has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have antiviral activity against herpes simplex virus and respiratory syncytial virus. In addition, CNF has been studied for its antibacterial activity against various strains of bacteria.
Propriétés
IUPAC Name |
(5E)-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O5S/c15-9-3-1-7(5-10(9)17(20)21)11-4-2-8(22-11)6-12-13(18)16-14(19)23-12/h1-6H,(H,16,18,19)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBITCARMYVFAD-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3484547.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine](/img/structure/B3484554.png)

![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-chlorobenzamide](/img/structure/B3484581.png)





![5-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)isophthalic acid](/img/structure/B3484625.png)

![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)pyridin-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3484652.png)
![2-amino-6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B3484656.png)